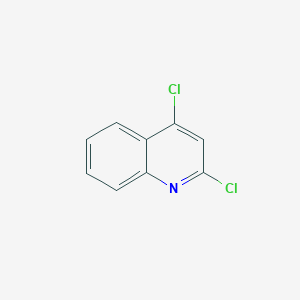

2,4-ジクロロキノリン

概要

説明

2,4-Dichloroquinoline, also known as 2,4-Dichloroquinoline, is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Dichloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

殺虫効果

2,4-ジクロロキノリンは、マラリアおよびデング熱の幼虫媒介者を標的にした殺虫効果を持つ新規キノリン誘導体の合成に使用されてきた . これらの誘導体は、マラリアとデング熱の媒介者に対して有意な幼虫殺傷および蛹殺傷特性を示した .

抗マラリア剤

この化合物は、マラリアの原因となる寄生虫であるPlasmodium falciparumの感受性株の両方の有意な増殖阻害を示した . 4,7-ジクロロキノリンのインビトロ抗マラリア効果は、6.7 nM(CQ-s)と8.5 nM(CQ-r)のIC50値を示した .

抗ウイルス剤

2,4-ジクロロキノリンは、インビトロ条件下でウイルス病原体血清型2(DENV-2)に対して有意な活性を示した .

抗がん剤

N-2-ジフェニルキノール-4-カルボキサミドなどの、2,4-二置換を含むキノリン系化合物は、乳がん、肺がん、およびCNS腫瘍に対して強力な抗がん剤であると報告されている .

創薬

ベンゼンとN-複素環式ピリジンが融合したキノリンは、幅広い生物活性を持つため、創薬におけるコアテンプレートとして注目を集めている . 2,4-ジクロロキノリンは、キノリン誘導体として、この研究の中心の一部である。

化学合成

2,4-ジクロロキノリンは、ライフサイエンス、マテリアルサイエンス、化学合成など、さまざまな研究分野で使用されている . それは、より複雑な有機化合物の合成における貴重な試薬です。

Safety and Hazards

2,4-Dichloroquinoline is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

作用機序

Target of Action

The primary target of 2,4-Dichloroquinoline and its derivatives is the PI3K enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

2,4-Dichloroquinoline interacts with its target, the PI3K enzyme, leading to its inhibition . The inhibition of this enzyme disrupts the normal cellular functions it regulates, thereby exerting its cytotoxic effects .

Biochemical Pathways

These effects can include alterations in cell growth and proliferation, potentially leading to cell death .

Result of Action

The molecular and cellular effects of 2,4-Dichloroquinoline’s action primarily involve cytotoxic activity. The compound has been shown to exhibit significant anticancer activity, with certain derivatives showing better or comparable activity to 2′, 7′-dichlorofluorescein, a reference drug .

生化学分析

Biochemical Properties

The biochemical properties of 2,4-Dichloroquinoline are not fully understood. Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules. For instance, some quinoline derivatives have been found to inhibit tRNA synthetase, showing antibacterial activity against gram-positive bacteria .

Cellular Effects

A derivative of quinoline showed significant larvicidal and pupicidal properties against a malarial and a dengue vector in a study . This suggests that 2,4-Dichloroquinoline might also have potential effects on cellular processes.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBJYUUUYZVIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345843 | |

| Record name | 2,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-61-7 | |

| Record name | 2,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

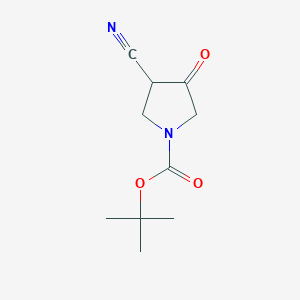

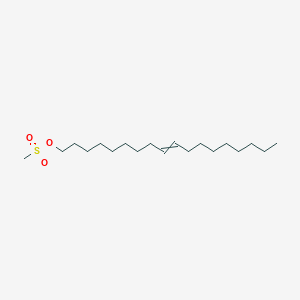

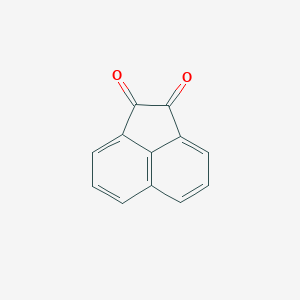

A: A one-pot method involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. This method has been shown to produce 2,4-dichloroquinoline and related derivatives in good yields. [, ]

A: Yes, 2,4-dichloroquinoline can be synthesized using diphosgene in acetonitrile by reacting it with 2-ethynylaniline and heating at 130°C or 150°C for 12 hours. [, ]

A: The molecular formula of 2,4-dichloroquinoline is C9H5Cl2N, and its molecular weight is 198.05 g/mol. []

A: 2,4-dichloroquinoline and its derivatives can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, EI-MS, and ESI-MS spectroscopy. [, ]

A: The crystal structure of 2,4-dichloroquinoline reveals two crystallographically independent molecules in the asymmetric unit. Both molecules exhibit a planar quinoline ring system. []

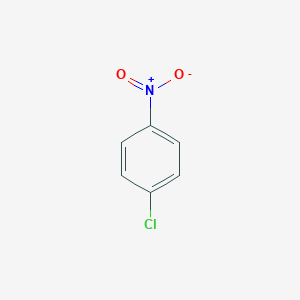

A: The reaction of 2,4-dichloroquinoline with sodium azide depends on the solvent and reaction conditions. In DMF, it leads to regioselective formation of either 4-azido-2-chloroquinolines or 5-azido-tetrazolo[1,5-a]quinolines depending on the amount of sodium azide and the presence of catalysts. [, ]

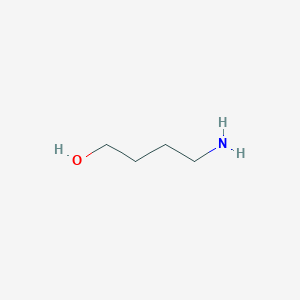

A: Yes, both regioselective (using solid sodium alkoxide in toluene) and standard (using alcoholic alkoxide solutions) alkoxydehalogenation reactions can be carried out on 2,4-dichloroquinolines. The regioselectivity and product distribution can be analyzed using NMR spectroscopy. [, ]

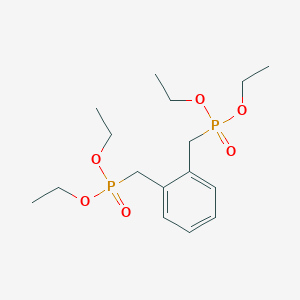

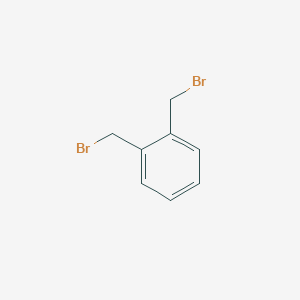

A: Yes, 2,4-dichloroquinoline serves as a versatile precursor for various fused quinoline heterocycles. For instance, it can be used to synthesize pyrroloquinolines, dibenzo[b,g][1,8]naphthyridin-5-ones, and thieno[3,2-c]quinolines. [, , ]

A: The regioselectivity of reactions between 2,4-dichloroquinoline and organozinc reagents can be controlled by using different catalysts and additives. For example, palladium complexes promote α-selective coupling, while LiCl favors γ-selective coupling. [, ]

A: Yes, 2,4-dichloroquinoline and its derivatives can react with alkylene diols, such as ethylene glycol, propylene glycol, and butylene glycol, to form polyethers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)